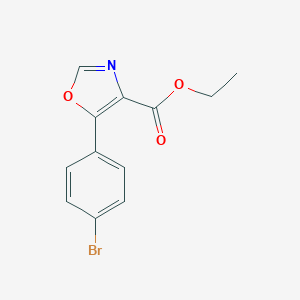

Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(4-bromophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMPSXDSMLDCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374494 | |

| Record name | ethyl 5-(4-bromophenyl)oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127919-32-8 | |

| Record name | ethyl 5-(4-bromophenyl)oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 127919-32-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

An In-depth Technical Guide to Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines deduced physicochemical properties with established synthetic methodologies and contextual biological activities of closely related analogs.

Core Compound Properties

The fundamental properties of this compound have been deduced based on its constituent functional groups and data from its un-brominated parent compound, ethyl 5-phenyl-1,3-oxazole-4-carboxylate[1].

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO₃ | Deduced |

| Molecular Weight | 297.12 g/mol | Calculated |

| Appearance | Solid (predicted) | Inferred |

| CAS Number | Not found in searched resources | - |

Synthesis and Experimental Protocols

The synthesis of 5-substituted oxazoles is well-established in organic chemistry. The Van Leusen oxazole synthesis is a highly effective method for preparing such compounds from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3][4][5] This approach is a plausible and efficient route to obtain this compound.

Proposed Synthetic Pathway: Van Leusen Oxazole Synthesis

The reaction proceeds by the base-mediated cycloaddition of ethyl 2-isocyano-2-tosylacetate (a derivative of TosMIC) with 4-bromobenzaldehyde.

Caption: Proposed synthesis of the target compound via the Van Leusen reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the Van Leusen oxazole synthesis for related compounds.[6]

-

Reaction Setup: To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol, add ethyl 2-isocyano-2-tosylacetate (1.1 eq).

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the mixture portion-wise while stirring at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is typically stirred at room temperature for several hours or heated to reflux to increase the reaction rate.

-

Workup: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Therapeutic Potential

Potential Signaling Pathway Involvement: COX-2 Inhibition

Many oxazole derivatives have been investigated as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[7] Selective COX-2 inhibition is a key mechanism for modern non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Potential mechanism of action via inhibition of the COX-2 pathway.

Other Potential Activities

-

Anticancer: Various substituted oxazoles have demonstrated cytotoxic activity against a range of cancer cell lines.[8][9] The specific substitution pattern on the phenyl ring is often crucial for potency.

-

Antimicrobial: The oxazole nucleus is a component of some antifungal and antibacterial agents.[10][11][12] Research in this area continues to explore new derivatives for their efficacy against resistant strains.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in drug discovery. While direct experimental data is sparse, its structural similarity to known bioactive molecules suggests that it may possess valuable anti-inflammatory, anticancer, or antimicrobial properties. The synthetic route via the Van Leusen reaction provides a reliable method for its preparation, enabling further study of its chemical and biological characteristics. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related oxazole derivatives.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. Van Leusen Reaction [organic-chemistry.org]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate is a heterocyclic organic compound featuring an oxazole ring substituted with a 4-bromophenyl group at the 5-position and an ethyl carboxylate group at the 4-position. The oxazole scaffold is a prominent feature in many biologically active molecules, and the presence of a bromophenyl group often imparts or enhances pharmacological properties. This document aims to provide a detailed technical overview of its physical and chemical properties, potential synthetic routes, and predicted spectral data to aid researchers in its synthesis and potential applications.

Physicochemical Properties

Due to the absence of experimental data for the title compound, the following table summarizes key physicochemical properties of structurally related compounds to provide a comparative reference.

| Property | Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate[1] | Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate | Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate |

| Molecular Formula | C₁₂H₁₀BrNO₃ | C₁₁H₉BrN₂O₃ | C₁₃H₁₂BrNO₄ |

| Molecular Weight | 296.12 g/mol | 297.10 g/mol | 326.15 g/mol |

| Appearance | Solid | Solid | Not specified |

| Melting Point | Not specified | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | Not specified |

| Solubility | Not specified | Not specified | Not specified |

| CAS Number | 33277-15-5 | Not specified | Not specified |

Synthetic Routes

The synthesis of 5-aryl-oxazole-4-carboxylates can be approached through several established methods for oxazole ring formation. The selection of a specific route would depend on the availability of starting materials and desired reaction conditions.

The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][3][4][5] For the target compound, a potential pathway would involve the reaction of 4-bromobenzaldehyde with ethyl isocyanoacetate in the presence of a suitable base.

The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[6][7][8][9] A plausible route for the target compound would start with the cyanohydrin of 4-bromobenzaldehyde reacting with ethyl glyoxylate.

The Robinson-Gabriel synthesis proceeds via the cyclodehydration of an α-acylamino ketone.[10][11][12][13] For the synthesis of the target compound, a suitable α-acylamino ketone precursor would be required, which could be synthesized in a preceding step.

Experimental Protocols

While a specific protocol for the title compound is unavailable, the following are general experimental procedures for the synthesis of related oxazole derivatives that can be adapted.

To a stirred solution of the aldehyde (1.0 eq) and tosylmethyl isocyanide (1.0-1.2 eq) in a suitable solvent (e.g., methanol, THF, or DME) at room temperature, a base (e.g., K₂CO₃, DBU, or NaH; 2.0-3.0 eq) is added portion-wise. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired oxazole.

A solution of the cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) in anhydrous diethyl ether is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution for a period of time. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried. The hydrochloride salt can be neutralized with a base (e.g., sodium bicarbonate solution) to yield the free oxazole.

The α-acylamino ketone (1.0 eq) is treated with a dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentoxide) at an elevated temperature. The reaction mixture is heated until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., aqueous ammonia or sodium hydroxide). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

Spectral Data (Predicted)

The following are predicted spectral characteristics for this compound based on its structure and data from analogous compounds.

-

¹H NMR:

-

Ethyl group: A triplet signal for the -CH₃ protons and a quartet for the -OCH₂- protons.

-

Aromatic protons: Signals in the aromatic region corresponding to the 4-bromophenyl group, likely appearing as two doublets.

-

Oxazole proton: A singlet for the proton at the 2-position of the oxazole ring, if unsubstituted.

-

-

¹³C NMR:

-

Ethyl group: Signals for the -CH₃ and -OCH₂- carbons.

-

Carbonyl group: A signal for the ester carbonyl carbon.

-

Oxazole ring carbons: Signals corresponding to the carbons of the oxazole ring.

-

Aromatic carbons: Signals for the carbons of the 4-bromophenyl group, including the carbon attached to the bromine atom.

-

-

IR Spectroscopy:

-

C=O stretching: A strong absorption band for the ester carbonyl group.

-

C=N and C=C stretching: Absorption bands characteristic of the oxazole ring.

-

C-O stretching: Bands for the ester and oxazole ether linkages.

-

Aromatic C-H stretching: Signals in the aromatic C-H region.

-

C-Br stretching: A characteristic absorption in the fingerprint region.

-

-

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and cleavage of the oxazole ring.

-

Potential Biological Activities and Applications

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a halogen atom, such as bromine, on a phenyl ring can often enhance the biological efficacy of a molecule.[14][15]

Derivatives of 1,3,4-oxadiazole containing a 4-bromophenyl moiety have shown anti-inflammatory effects.[16] Furthermore, various bromophenyl-substituted heterocyclic compounds are being investigated for their potential as anticancer and antimicrobial agents. Given these precedents, this compound could be a valuable candidate for screening in drug discovery programs targeting these therapeutic areas. However, extensive biological evaluation is required to determine its specific activities and potential applications.

Conclusion

This compound represents a potentially novel compound with prospects for applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its predicted properties and potential synthetic strategies based on established oxazole chemistry. It is imperative that future research focuses on the actual synthesis and experimental characterization of this molecule to validate the theoretical information presented herein and to fully explore its potential.

References

- 1. Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate AldrichCPR 33277-15-5 [sigmaaldrich.com]

- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. synarchive.com [synarchive.com]

- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the compound Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document focuses on providing a robust synthetic protocol derived from relevant literature and general experimental procedures for the requisite spectroscopic analyses.

Data Presentation

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| Value | e.g., d | Value | Value | Aromatic-H |

| Value | e.g., d | Value | Value | Aromatic-H |

| Value | e.g., s | - | Value | Oxazole-H |

| Value | e.g., q | Value | Value | -OCH2CH3 |

| Value | e.g., t | Value | Value | -OCH2CH3 |

Note: Predicted values would be populated here based on experimental data.

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Value | C=O (Ester) |

| Value | Oxazole C-5 |

| Value | Oxazole C-4 |

| Value | Oxazole C-2 |

| Value | Aromatic C-Br |

| Value | Aromatic CH |

| Value | Aromatic CH |

| Value | Aromatic C (quaternary) |

| Value | -OCH2CH3 |

| Value | -OCH2CH3 |

Note: Predicted values would be populated here based on experimental data.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm-1) | Intensity | Functional Group Assignment |

| Value | e.g., s, m, w | C=O stretch (Ester) |

| Value | e.g., s, m, w | C=N stretch (Oxazole ring) |

| Value | e.g., s, m, w | C=C stretch (Aromatic) |

| Value | e.g., s, m, w | C-O stretch (Ester and Ether) |

| Value | e.g., s, m, w | C-H stretch (Aromatic) |

| Value | e.g., s, m, w | C-H stretch (Aliphatic) |

| Value | e.g., s, m, w | C-Br stretch |

Note: Predicted values would be populated here based on experimental data.

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| Value | Value | [M+H]+ |

| Value | Value | [M+Na]+ |

| Value | Value | [M]+• |

| Value | Value | Fragment ions |

Note: Predicted values would be populated here based on experimental data, including isotopic peaks for Bromine.

Experimental Protocols

Synthesis of this compound

The synthesis of ethyl 5-substituted oxazole-4-carboxylates can be achieved via a convenient one-pot method as described by Tormyshev et al. This procedure involves the reaction of an aryl-substituted methyl isocyanide with an acylating agent. For the synthesis of this compound, the following protocol is adapted from the literature.

Materials:

-

(4-Bromophenyl)methyl isocyanide

-

Ethyl chloroformate

-

A suitable base (e.g., triethylamine or potassium carbonate)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

To a solution of (4-bromophenyl)methyl isocyanide in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), a suitable base is added.

-

The mixture is cooled in an ice bath.

-

Ethyl chloroformate is added dropwise to the reaction mixture with continuous stirring.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a specified time until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

General Spectroscopic Protocols

The following are general procedures for obtaining the spectroscopic data required for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg for 1H NMR and 20-50 mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for 1H). For 13C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single peaks for each unique carbon atom.

-

Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm-1), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. A soft ionization technique, such as electrospray ionization (ESI), is commonly used to generate intact molecular ions with minimal fragmentation.

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Crystal Structure Analysis of Bromophenyl Oxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of bromophenyl oxazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The oxazole scaffold is a privileged structure, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a bromophenyl moiety can significantly influence the physicochemical properties and biological activity of these molecules. Understanding their three-dimensional structure at the atomic level through X-ray crystallography is paramount for rational drug design and the development of structure-activity relationships (SAR).

Crystallographic Data of Bromophenyl Oxazole Derivatives

The crystal structures of several bromophenyl oxazole and related heterocyclic derivatives have been determined, providing valuable insights into their molecular geometry, conformation, and intermolecular interactions. Below is a summary of the crystallographic data for two representative compounds.

Table 1: Crystallographic Data and Structure Refinement Details

| Parameter | 1-(4-bromophenyl)but-3-yn-1-one | 2-(3-Nitrophenyl)-2-oxazoline |

| Chemical formula | C₁₀H₇BrO | C₉H₈N₂O₃ |

| Molar Mass ( g/mol ) | 223.07 | 208.17 |

| Crystal system | Monoclinic | Monoclinic |

| Space group | P2₁/n | P2₁/c |

| a (Å) | 13.822(3) | 8.528(1) |

| b (Å) | 5.927(2) | 10.134(1) |

| c (Å) | 16.600(4) | 11.001(1) |

| α (°) | 90 | 90 |

| β (°) | 109.83(1) | 108.98(1) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1278.1(5) | 899.1(2) |

| Z | 4 | 4 |

| Temperature (K) | 293(2) | 198(2) |

| Radiation type | Mo Kα | Mo Kα |

| Wavelength (Å) | 0.71073 | 0.71073 |

| R-factor | 0.045 | 0.036 |

| Ref. | [1][2] | [3] |

Experimental Protocols

The determination of the crystal structure of bromophenyl oxazole derivatives involves a series of well-defined experimental procedures, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of bromophenyl oxazole derivatives can be achieved through various organic chemistry methodologies. For instance, 2-(2-bromophenyl)oxazoline can be synthesized via the condensation reaction of N-(β-hydroxyethyl)-o-bromobenzamide using thionyl chloride (SOCl₂).[4] The general workflow for obtaining single crystals suitable for X-ray diffraction is depicted below.

Synthesis and Crystallization Workflow

A common method for growing single crystals is the slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.[1]

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[5] The following protocol is a generalized procedure for the crystallographic analysis of a bromophenyl oxazole derivative.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam, typically Mo Kα radiation (λ = 0.71073 Å).[5] The diffraction data are collected at a specific temperature, often 198 K or 293 K, by rotating the crystal.[1][3]

-

Data Reduction: The collected diffraction intensities are processed to correct for various experimental factors, and the unit cell parameters are determined.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined using full-matrix least-squares methods on F². This process minimizes the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2]

-

Validation: The final refined structure is validated using crystallographic software to ensure its quality and accuracy. The R-factor is a key indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data.[1][3]

Molecular Structure and Conformation

The analysis of the crystal structures of bromophenyl oxazole derivatives reveals important details about their molecular geometry. For instance, in 2-(3-nitrophenyl)-2-oxazoline, the oxazoline and aromatic rings are nearly coplanar, with a dihedral angle of 8.79(5)° between them.[3] In contrast, the dihedral angle between the two aromatic rings in 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one, a related heterocyclic compound, is a much larger 87.81(8)°.[6] These conformational differences can have a significant impact on the biological activity of the molecules by influencing how they interact with their biological targets.

Biological Activity and Signaling Pathways

Bromophenyl oxazole derivatives have shown promise as anticancer agents, with some compounds exhibiting inhibitory activity against key signaling pathways involved in cancer progression.[2] One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.[7][8] Small molecule inhibitors can block the ATP binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling.[9]

The diagram below illustrates a simplified representation of the EGFR signaling pathway and the inhibitory action of a small molecule inhibitor, such as a bromophenyl oxazole derivative.

Inhibition of EGFR Signaling Pathway

Conclusion

The crystal structure analysis of bromophenyl oxazole derivatives provides essential information for understanding their chemical properties and biological activities. The detailed structural data obtained from X-ray crystallography, combined with synthesis and biological evaluation, is crucial for the rational design of new and more effective therapeutic agents. The ability of these compounds to inhibit key signaling pathways, such as the EGFR pathway, highlights their potential as anticancer drugs. Further research in this area, focusing on the synthesis of new derivatives and the detailed investigation of their structure-activity relationships, is warranted.

References

- 1. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the Synthesis of 2-(2-Bromophenyl)oxazoline [cjcu.jlu.edu.cn]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Substituted Oxazoles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry and natural product synthesis. Its unique electronic properties and ability to participate in a variety of interactions make it a crucial component in a vast array of biologically active compounds, including anticancer agents, antibiotics, and anti-inflammatory drugs. This guide provides an in-depth review of the core synthetic methodologies for constructing substituted oxazoles, with a focus on both classical named reactions and modern catalytic approaches. Detailed experimental protocols, quantitative data for comparative analysis, and visualizations of reaction mechanisms and workflows are presented to serve as a practical resource for researchers in the field.

Classical Methods for Oxazole Synthesis

Several named reactions have stood the test of time and remain fundamental strategies for the synthesis of the oxazole ring.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust and widely used method for the preparation of 2,5-disubstituted oxazoles. The reaction involves the intramolecular cyclization and dehydration of an α-acylamino ketone. A variety of dehydrating agents can be employed, including sulfuric acid, phosphorus pentachloride, and polyphosphoric acid, with the choice of reagent often influencing the reaction yield.

Reaction Mechanism:

The reaction proceeds via protonation of the amide carbonyl, followed by intramolecular nucleophilic attack from the enol form of the ketone. Subsequent dehydration of the resulting oxazoline intermediate furnishes the aromatic oxazole.

Caption: Robinson-Gabriel Synthesis Mechanism.

Van Leusen Oxazole Synthesis

The van Leusen reaction is a versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). The reaction is typically carried out in the presence of a base, such as potassium carbonate, in an alcoholic solvent. This method is particularly valuable for its mild reaction conditions and the ready availability of the starting materials.

Reaction Mechanism:

The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole.

Caption: Van Leusen Oxazole Synthesis Mechanism.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride. This method was one of the first to be developed for the synthesis of this class of compounds. The reactants are typically aromatic, and the reaction is carried out in an ethereal solvent.

Reaction Mechanism:

The mechanism involves the initial formation of an iminochloride from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, followed by cyclization and elimination of water to form the oxazole ring.

Biological activity of 5-aryloxazole-4-carboxylate compounds

An In-depth Technical Guide on the Biological Activity of 5-Aryloxazole-4-Carboxylate Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of 5-aryloxazole-4-carboxylate and its derivatives, focusing on their potential as therapeutic agents. The information presented is collated from various scientific studies and aims to serve as a foundational resource for researchers in the field of medicinal chemistry and drug discovery.

Anticancer Activity

Derivatives of 5-aryloxazole-4-carboxylate have demonstrated significant potential as anticancer agents. Various studies have explored their cytotoxic effects against a range of human cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 5-aryloxazole-4-carboxylate derivatives.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15) | 60 Human Cancer Cell Lines | Average GI50 | 5.37 µM | [1] |

| Average TGI | 12.9 µM | [1] | ||

| Average LC50 | 36.0 µM | [1] | ||

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | CNS Cancer (SNB-75, SF-539) | Growth Inhibition | Cytostatic at 10 µM | [2] |

| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | Non-Small Cell Lung Cancer (HOP-92) | Growth Inhibition | High antiproliferative activity | [2] |

| N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide | Lung Cancer (NCI-H226) | Growth Inhibition | Cytotoxic activity | [2] |

| Arylpiperazinyl oxazole (6-48) | Various human cancer cell lines | Cytotoxicity | Excellent in vitro | [3] |

| Tumor-bearing mice | Tumor Growth Reduction | 42.3% at 100 mg/kg | [3] | |

| Isoxazole-based carboxamide (3c) | Leukemia (HL-60(TB), K-562, MOLT-4), Colon Cancer (KM12), Melanoma (LOX IMVI) | % Growth Inhibition | 70.79-92.21% at 10 µM | [4] |

| Isoxazole-based ureate (8) | Hepatocellular Carcinoma (HepG2) | IC50 | 0.84 µM | [4] |

| Isoxazole-based hydrazone (10a) | Hepatocellular Carcinoma (HepG2) | IC50 | 0.79 µM | [4] |

| Isoxazole-based hydrazone (10c) | Hepatocellular Carcinoma (HepG2) | IC50 | 0.69 µM | [4] |

| 2-Anilino-5-phenyloxazole (4) | Breast Cancer (MCF-7) | IC50 | 5.73 µM | [5] |

| Breast Cancer (MDA-MB-231) | IC50 | 12.15 µM | [5] | |

| 2-Anilino-5-phenyloxazole (39) | HT29 Human Colon Tumor Xenografts | In vivo efficacy | Moderate | [5][6][7] |

| 3,4,5-trimethoxy-N′-[quinazolin-4(3H)-ylidene]benzohydrazide (3.20) | 55 Human Cancer Cell Lines | GI50 | 2.29 µM (Average) | [8] |

Experimental Protocols for Anticancer Activity

The National Cancer Institute (NCI) protocol for screening compounds against 60 human tumor cell lines is a widely used method.

Methodology:

-

Cell Lines: A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney are used.

-

Compound Preparation: Compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the required concentrations.

-

Assay Procedure:

-

Cells are seeded in 96-well microtiter plates and incubated for 24 hours.

-

The test compound is added at a single concentration (e.g., 10 µM) for a one-dose screen, or at five 10-fold dilutions for a five-dose screen.[1]

-

Plates are incubated for an additional 48 hours.

-

The assay is terminated by the addition of trichloroacetic acid.

-

-

Endpoint Measurement: Cell viability is determined using a sulforhodamine B (SRB) protein assay. The absorbance is read on an automated plate reader.

-

Data Analysis: The percentage growth is calculated at each drug concentration level. Three dose-response parameters are calculated for each compound:

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined by plotting the percentage of viable cells against the compound concentration.

Signaling Pathways and Mechanisms of Action

Some 5-aryloxazole derivatives have been identified as inhibitors of specific signaling pathways crucial for cancer progression.

Certain 2-anilino-5-aryloxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[5][6][7] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Caption: Inhibition of the VEGFR2 signaling pathway by 5-aryloxazole derivatives.

Antimicrobial Activity

Oxazole derivatives are known for their antimicrobial properties.[9] Studies have evaluated their efficacy against various bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected oxazole-related compounds.

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | MIC | 2 to 16 µg/mL | [10] |

| Spiro 3H-indole-3,4'-pyrazolo(3',4'-b)pyrano(3',2'-d)oxazole derivatives | Aspergillus niger, Aspergillus oryzae | Zone of Inhibition | Up to 90 mm | [9] |

| 1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide (11k) | Micrococcus luteus | Zone of Inhibition | 28 mm | [11] |

| Staphylococcus aureus | Zone of Inhibition | 27 mm | [11] | |

| 2,5-disubstituted-1,2,4-triazolo[3,4–b][1][2][12]thiadiazoles | Gram-positive bacteria | Activity | Active | [13] |

| N-Mannich oxadiazole derivatives (9a) | Gram-positive and Gram-negative bacteria | Activity | Broad spectrum | [13] |

Experimental Protocols for Antimicrobial Activity

This method is used for the qualitative assessment of antimicrobial activity.

Methodology:

-

Microbial Culture Preparation: A standardized inoculum of the test microorganism is spread uniformly over the surface of an agar plate.

-

Disc Application: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound.

-

Incubation: The discs are placed on the agar surface, and the plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Broth Microdilution):

-

Serial Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: A standardized suspension of the test microorganism is added to each well.

-

Incubation: The plate is incubated under suitable conditions.

-

Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Caption: Workflow for antimicrobial activity testing.

Anti-inflammatory Activity

Several derivatives containing the oxazole scaffold have been investigated for their anti-inflammatory properties.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of some relevant compounds.

| Compound | Model | Activity Metric | Value | Reference |

| 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid (14) | Carrageenan-induced rat paw edema | ED30 | 3-5 times more active than phenylbutazone | [14] |

| 2-(4-fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid (29) | Carrageenan-induced rat paw edema | ED30 | 3-5 times more active than phenylbutazone | [14] |

| 5-alkyl-4-oxo-4,5-dihydro-[2][12][15]triazolo[4,3-a]quinoxaline-1-carboxamide (6p) | LPS-induced NO release in RAW264.7 cells | Inhibition | Potent | [16][17] |

| 5-Aryl-4-aroyl-3-hydroxy-1-carboxymethyl-3-pyrrolin-2-ones | Carrageenan-induced inflammation | Anti-exudative effect | Comparable to nimesulide | [18] |

| 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) | DSS-induced colitis in mice | Therapeutic effect | Ameliorated colitis | [19] |

Experimental Protocols for Anti-inflammatory Activity

This is a classic in vivo model for evaluating acute inflammation.

Methodology:

-

Animal Model: Rats are used for this assay.

-

Compound Administration: The test compound is administered orally or intraperitoneally.

-

Induction of Edema: A sub-plantar injection of carrageenan solution is given into the rat's hind paw to induce inflammation.

-

Measurement: The paw volume is measured at specific time intervals (e.g., before and 1, 2, 3, 4, and 5 hours after carrageenan injection) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

This in vitro assay assesses the potential of compounds to inhibit inflammatory responses in immune cells.

Methodology:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound.

-

LPS Stimulation: Cells are then stimulated with LPS to induce an inflammatory response, including the production of nitric oxide (NO).

-

NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage inhibition of NO production is calculated for each compound concentration.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some of these compounds are attributed to the inhibition of key inflammatory mediators and pathways. For instance, compound 6p was found to reduce the levels of NO, TNF-α, and IL-6, and its activity involves the inhibition of COX-2 and iNOS and the downregulation of the MAPK signaling pathway.[16][17]

Caption: Inhibition of LPS-induced inflammatory pathways in macrophages.

This technical guide provides a summary of the current understanding of the biological activities of 5-aryloxazole-4-carboxylate compounds and their derivatives. The data and protocols presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iajps.com [iajps.com]

- 10. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate | Semantic Scholar [semanticscholar.org]

- 16. Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Promise of Brominated Heterocycles: A Technical Guide for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated heterocycles have emerged as a pivotal class of compounds in modern medicinal chemistry, demonstrating a broad spectrum of pharmacological activities that position them as promising candidates for drug development. The incorporation of a bromine atom into a heterocyclic scaffold can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic modification has led to the discovery of numerous brominated heterocycles with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Many of these compounds are inspired by natural products, particularly those isolated from marine organisms, which have evolved to produce a diverse array of halogenated secondary metabolites. This in-depth technical guide provides a comprehensive overview of the pharmacological applications of brominated heterocycles, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Anticancer Applications

Brominated heterocycles have shown significant promise as anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines. The mechanisms of action are diverse and often involve the modulation of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected brominated heterocycles, presenting their half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines.

Table 1: Anticancer Activity of Brominated Quinolines and Pyridines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioma) | 15.4 | [1] |

| HeLa (Cervical Cancer) | 26.4 | [1] | |

| HT29 (Colon Cancer) | 15.0 | [1] | |

| 1,1′-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Cancer) | 11.25 | [2] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Cancer) | 4.5 | [3] |

| MCF-7 (Breast Cancer) | 6.3 | [3] | |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver Cancer) | 7.5 | [3] |

| MCF-7 (Breast Cancer) | 16 | [3] | |

| N-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenylamino)nicotinamide | MCF-7 (Breast Cancer) | 0.22 | [4] |

| 4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | HeLa (Cervical Cancer) | 2.59 | [5] |

| 4-(4-bromophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | HCT-116 (Colon Cancer) | 1.98 | [5] |

| MCF-7 (Breast Cancer) | 4.66 | [5] |

Table 2: Anticancer Activity of Brominated Pyrroles and Thiophenes

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrrolomycin C | HCT-116 (Colon Cancer) | 0.8 | [6] |

| MCF-7 (Breast Cancer) | 1.5 | [6] | |

| Pyrrolomycin F-series | HCT-116 (Colon Cancer) | 0.35 - 1.21 | [6] |

| MCF-7 (Breast Cancer) | 0.35 - 1.21 | [6] | |

| 2-Iodobenzamide derivative of thiophene | A549 (Lung Cancer) | 6.10 | [7] |

| Benzylamine derivative of thiophene | A549 (Lung Cancer) | 2.73 | [7] |

| 3-(2-chlorophenyl)-N-(4-(tert-butyl)phenyl)-5-methylthiophene-2-carboxamide | Hep3B (Liver Cancer) | 5.46 | [1] |

| 3-(2-chloro-6-fluorophenyl)-N-(4-(tert-butyl)phenyl)-5-methylthiophene-2-carboxamide | Hep3B (Liver Cancer) | 8.85 | [1] |

Key Signaling Pathways in Cancer

Brominated heterocycles exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival and proliferation. Two prominent examples are the Nuclear Factor-kappa B (NF-κB) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival.[8][9] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Certain brominated indoles have been shown to inhibit the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-survival genes.

VEGFR-2 Signaling Pathway: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR-2 signaling pathway is a key driver of this process.[10][11] Several brominated pyridine derivatives have demonstrated the ability to inhibit VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation and migration.

Antimicrobial Applications

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Brominated heterocycles, particularly those derived from marine sources, have exhibited potent activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected brominated heterocycles against various microbial strains.

Table 3: Antimicrobial Activity of Brominated Heterocycles

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 4-bromo-6-chloroindole | Staphylococcus aureus | 30 | [11] |

| 6-bromo-4-iodoindole | Staphylococcus aureus | 20 | [11] |

| 5-bromoindole-3-acetamido-polyamine conjugate | Staphylococcus aureus | 12.5 | [12] |

| 5-bromo-indole-3-carboxamido-polyamine conjugate | Staphylococcus aureus | ≤ 0.28 (µM) | [12] |

| Acinetobacter baumannii | ≤ 0.28 (µM) | [12] | |

| Cryptococcus neoformans | ≤ 0.28 (µM) | [12] | |

| Halogenated Pyrrolopyrimidine | Staphylococcus aureus | 8 | [13] |

| 3-chlorobenzo[b]thiophene derivative | Staphylococcus aureus | 16 | [14] |

| Enterococcus faecalis | 16 | [14] | |

| Candida albicans | 16 | [14] | |

| 3-bromobenzo[b]thiophene derivative | Staphylococcus aureus | 16 | [14] |

| Enterococcus faecalis | 16 | [14] | |

| Candida albicans | 16 | [14] | |

| Thiophene derivative 4 | Colistin-resistant Acinetobacter baumannii | 16 | [15] |

| Colistin-resistant Escherichia coli | 8 | [15] | |

| Indole derivative with 1,2,4-triazole | Bacillus subtilis | 3.125 | [16] |

| Indole derivative with 1,3,4-thiadiazole | Bacillus subtilis | 3.125 | [16] |

| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative | Bacillus cereus | 0.07 | [17] |

| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | Staphylococcus aureus | 4 | [18] |

Experimental Protocols

Synthesis of Brominated Heterocycles

General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids:

This protocol describes a general procedure for the palladium-catalyzed synthesis of 5-aryl-N-phenylpyridin-3-amines, a class of compounds with potential biological activity.[8]

-

Reaction Setup: In a Schlenk flask maintained under an inert atmosphere (e.g., nitrogen or argon), combine 5-Bromo-N-phenylpyridin-3-amine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 85-95 °C for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-N-phenylpyridin-3-amine.

Biological Evaluation Protocols

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][16][17][19][20]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the brominated heterocyclic compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Broth Microdilution Method for MIC Determination:

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform serial twofold dilutions of the brominated heterocyclic compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the microtiter plate at an appropriate temperature and for a specific duration (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Brominated heterocycles represent a rich and versatile source of pharmacologically active compounds with significant potential for the development of new therapeutics. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with a growing understanding of their mechanisms of action, underscores their importance in modern drug discovery. The synthetic accessibility of these compounds allows for extensive structure-activity relationship studies, enabling the optimization of their potency, selectivity, and pharmacokinetic properties. While further research, including in vivo studies and clinical trials, is necessary to fully realize their therapeutic potential, the data presented in this guide highlights the promising future of brominated heterocycles in addressing unmet medical needs. The continued exploration of this chemical space is poised to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. turkjps.org [turkjps.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 22. researchgate.net [researchgate.net]

In Silico Toxicity Prediction for Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate: A Methodological Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document outlines a comprehensive in silico approach for evaluating the toxicological profile of the novel chemical entity, Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate. The following guide details the proposed computational methodologies, data interpretation frameworks, and the necessary input requirements to generate a robust toxicity assessment. This paper is intended to serve as a technical guide for researchers and professionals engaged in the early-stage safety evaluation of new chemical entities.

Executive Summary

The early identification of potential toxicological liabilities is a critical component of the drug discovery and chemical development process. In silico toxicology offers a rapid and cost-effective means to prioritize lead candidates, reduce reliance on animal testing, and guide further experimental validation. This whitepaper details a multi-faceted computational strategy to predict the toxicity of this compound, leveraging a combination of quantitative structure-activity relationship (QSAR) models, expert systems, and molecular docking approaches. A critical prerequisite for this analysis is the accurate chemical structure of the molecule, specifically its canonical SMILES (Simplified Molecular Input Line Entry System) representation, which is currently unavailable in public databases for this specific positional isomer.

Introduction to In Silico Toxicology

In silico toxicology utilizes computational models to predict the potential adverse effects of chemicals on human health and the environment.[1][2] These methods are broadly categorized into:

-

Quantitative Structure-Activity Relationship (QSAR) Models: These models are mathematical representations that correlate the structural or physicochemical properties of chemicals with their biological activities, including toxicity.[3][4][5]

-

Expert Systems: These are knowledge-based systems that contain rules derived from existing toxicological data and expert knowledge to identify potential toxicophores (substructures associated with toxicity).[6][7][8][9]

-

Molecular Docking: This method predicts the binding affinity and orientation of a small molecule to a specific protein target, which can help in elucidating potential mechanisms of toxicity.[10][11][12][13][14]

By integrating these approaches, a comprehensive toxicological profile can be generated for a query chemical, covering a wide range of endpoints.

Prerequisite: The Canonical SMILES of this compound

A foundational requirement for any in silico analysis is the precise chemical structure of the molecule of interest. The most common and versatile format for this is the canonical SMILES string. Despite a thorough search of chemical databases and literature, the canonical SMILES for This compound could not be definitively identified.

While information for structurally related isomers and analogues was found, such as Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate (SMILES: CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)Br), the positional difference of the 4-bromophenyl group on the oxazole ring (position 5 vs. 2) is critical and will significantly impact the predicted toxicological properties.[15] Using an incorrect isomer for the analysis would yield inaccurate and misleading results.

Therefore, to proceed with the in silico toxicity prediction, the canonical SMILES or a PubChem Compound ID (CID) for this compound must be provided.

Proposed In Silico Toxicity Prediction Workflow

Upon obtaining the correct SMILES string, the following workflow will be implemented to generate a comprehensive toxicity profile.

Caption: A generalized workflow for the in silico toxicity prediction of a chemical entity.

Methodologies and Data Presentation

Physicochemical Property Prediction

The first step will involve the calculation of key physicochemical properties, which are fundamental to both pharmacokinetic (ADME) and toxicological outcomes. These properties will be predicted using established online platforms.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Tool |

|---|---|---|

| Molecular Weight | - | ADMETlab 2.0 |

| LogP | - | ADMETlab 2.0 |

| Water Solubility | - | ADMETlab 2.0 |

| pKa | - | ADMETlab 2.0 |

| Polar Surface Area | - | ADMETlab 2.0 |

Note: This table will be populated upon receiving the correct SMILES string.

Toxicity Endpoint Prediction using QSAR and Expert Systems

A battery of widely recognized and validated in silico toxicology platforms will be employed to predict a range of toxicity endpoints. The use of multiple, mechanistically distinct models (e.g., statistical-based QSAR and rule-based expert systems) provides a more robust and reliable assessment, as recommended by regulatory guidelines.

Recommended Platforms:

-

ProTox-II: A web server that predicts various toxicity endpoints, including acute toxicity (LD50), hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity.[14][15]

-

ADMETlab 2.0: An integrated platform for predicting a comprehensive set of ADMET properties, including 27 toxicity endpoints.

-

DEREK Nexus®: An expert knowledge-based system that provides predictions for a broad range of toxicological endpoints by identifying structure-toxicity relationships.

-

Toxtree: An open-source application that estimates toxic hazards by applying a decision tree approach, including the Cramer classification scheme.

Table 2: Summary of Predicted Toxicological Endpoints

| Endpoint | ProTox-II Prediction | ADMETlab 2.0 Prediction | DEREK Nexus Alert | Toxtree Classification |

|---|---|---|---|---|

| Mutagenicity (Ames) | - | - | - | - |

| Carcinogenicity | - | - | - | - |

| Hepatotoxicity | - | - | - | N/A |

| Cardiotoxicity (hERG) | - | - | - | N/A |

| Acute Oral Toxicity (LD50) | - | - | N/A | N/A |

| Skin Sensitization | N/A | - | - | - |

| Endocrine Disruption | - | - | - | N/A |

Note: This table will be populated with prediction outcomes and confidence levels upon analysis with the correct chemical structure.

Experimental Protocols for In Silico Analysis

Protocol 1: Toxicity Prediction using Web-Based Platforms (ProTox-II and ADMETlab 2.0)

-

Input: The canonical SMILES string of this compound will be submitted to the respective web servers.

-

Execution: The platforms will process the structure through their pre-built predictive models.

-

Data Extraction: Predicted toxicity endpoints, along with their associated probabilities or classifications, will be collected. For ProTox-II, the predicted LD50 value and toxicity class will be recorded. For ADMETlab 2.0, the qualitative predictions for various toxicities (e.g., Ames mutagenesis, hERG inhibition) will be documented.

Protocol 2: Knowledge-Based Toxicity Assessment (DEREK Nexus and Toxtree)

-

Input: The chemical structure will be imported into the DEREK Nexus and Toxtree software.

-

Analysis:

-

DEREK Nexus: The software will analyze the structure for toxicophores based on its extensive knowledge base. Any firing alerts, along with their reasoning and likelihood, will be recorded.[7]

-

Toxtree: The structure will be processed through various decision trees, such as the Cramer rules and the Benigni/Bossa rulebase for mutagenicity and carcinogenicity. The resulting classifications will be documented.

-

Mechanistic Insights through Molecular Docking

Should the initial screening identify potential for specific organ toxicities (e.g., hepatotoxicity, cardiotoxicity), molecular docking studies can be performed to investigate potential interactions with key protein targets implicated in these toxicities.

Proposed Molecular Docking Workflow:

Caption: A workflow for investigating mechanisms of toxicity using molecular docking.

Conclusion and Next Steps

This whitepaper presents a robust and scientifically sound framework for the in silico toxicity prediction of this compound. The outlined multi-pronged approach, incorporating QSAR models, expert systems, and molecular docking, will provide a comprehensive initial safety assessment.

The critical next step is to obtain the canonical SMILES string for the exact molecule of interest. Once this is provided, the described workflows and analyses can be executed to generate the data for the tables and diagrams presented herein, culminating in a detailed toxicological report to guide further drug development and safety testing decisions.

References

- 1. pubs.vensel.org [pubs.vensel.org]

- 2. Compound 2-(4-bromophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate... [chemdiv.com]

- 3. PubChemLite - 3-(4-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid (C12H10BrNO3) [pubchemlite.lcsb.uni.lu]

- 4. Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate | C12H10BrNO3 | CID 53407337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | C12H11BrN2O2 | CID 770330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. danabiosci.com [danabiosci.com]

- 10. Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. chemimpex.com [chemimpex.com]

- 12. usbio.net [usbio.net]

- 13. Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 14. Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate | C13H13NO3 | CID 776519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ethyl 5-(4-iodophenyl)oxazole-4-carboxylate | C12H10INO3 | CID 61636738 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of Substituted Oxazole Synthesis

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery and historical evolution of substituted oxazole synthesis. The oxazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals. Understanding the foundational synthetic methodologies is crucial for the continued development of novel therapeutics. This document provides a historical overview, detailed experimental protocols for key reactions, quantitative data for comparative analysis, and mechanistic insights through signaling pathway diagrams.

A Rich History of Discovery

The journey of oxazole synthesis is marked by the pioneering work of several chemists who developed foundational methods that remain relevant today. The late 19th and early 20th centuries saw the emergence of the first routes to this important heterocycle.

The Fischer Oxazole Synthesis , discovered by Emil Fischer in 1896, represents one of the earliest methods for the preparation of 2,5-disubstituted oxazoles.[1][2] This acid-catalyzed condensation of a cyanohydrin with an aldehyde laid the groundwork for future explorations into oxazole chemistry.[1]

Shortly after, the Robinson-Gabriel Synthesis , independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, provided a versatile route to 2,5-di- and 2,4,5-trisubstituted oxazoles through the cyclodehydration of α-acylamino ketones.

The mid-20th century brought further innovations with the Cornforth Rearrangement , first described by John Cornforth in 1949.[3] This thermal rearrangement of 4-acyloxazoles provides a unique method for the isomerization of substituted oxazoles.[3] The Bredereck Oxazole Synthesis , developed in the 1960s, utilizes the reaction of α-haloketones with formamide to produce 2,4-disubstituted oxazoles.[4]

Later, in 1972, the van Leusen Oxazole Synthesis emerged as a powerful tool for the synthesis of 5-substituted and 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] The Schöllkopf Oxazole Synthesis , developed by Ulrich Schöllkopf, offers a route to 4,5-disubstituted oxazoles via the reaction of an α-metalated isocyanide with an acylating agent.[5]

These seminal discoveries have been refined and expanded upon over the decades, leading to a rich and diverse toolbox for the synthesis of a vast array of substituted oxazoles.

Core Synthetic Methodologies: A Comparative Overview

The following tables summarize the key features and quantitative data for the foundational methods of substituted oxazole synthesis, providing a basis for comparison and selection of the appropriate method for a given target molecule.

| Synthesis Method | Year Discovered | Substituent Pattern | Key Reactants | Reagents/Conditions |

| Fischer Oxazole Synthesis | 1896[1][2] | 2,5-disubstituted | Cyanohydrin, Aldehyde | Anhydrous HCl, dry ether[1] |

| Robinson-Gabriel Synthesis | 1909/1910 | 2,5-di- or 2,4,5-trisubstituted | α-Acylamino ketone | H₂SO₄, PPA, POCl₃, TFAA |

| Cornforth Rearrangement | 1949[3] | Isomerization of 4-acyloxazoles | 4-Acyloxazole | Thermal |

| Bredereck Oxazole Synthesis | 1960s | 2,4-disubstituted | α-Haloketone, Amide (Formamide) | Heat |

| van Leusen Oxazole Synthesis | 1972[4] | 5-substituted or 4,5-disubstituted | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) |

| Schöllkopf Oxazole Synthesis | - | 4,5-disubstituted | α-Metalated isocyanide, Acylating agent | Strong base (e.g., n-BuLi) |

Quantitative Data on Substrate Scope and Yields

The following tables provide examples of the substrate scope and corresponding yields for several of the key synthetic methods.

Robinson-Gabriel Synthesis: Representative Yields

| α-Acylamino Ketone | Dehydrating Agent | Product | Yield (%) |

| N-Phenacylbenzamide | H₂SO₄ | 2,5-Diphenyloxazole | High |

| 2-(Benzoylamino)acetophenone | Polyphosphoric acid | 2,5-Diphenyloxazole | Good |

| N-(1-Oxo-1-phenylpropan-2-yl)acetamide | Trifluoroacetic anhydride | 2-Methyl-4,5-diphenyloxazole | Moderate |

van Leusen Oxazole Synthesis: Representative Yields

| Aldehyde | TosMIC Derivative | Base | Product | Yield (%) |

| Benzaldehyde | TosMIC | K₂CO₃ | 5-Phenyloxazole | 85-95 |

| 4-Chlorobenzaldehyde | TosMIC | K₂CO₃ | 5-(4-Chlorophenyl)oxazole | 92 |

| Cyclohexanecarboxaldehyde | TosMIC | K₂CO₃ | 5-Cyclohexyloxazole | 78 |

| Benzaldehyde | α-Substituted TosMIC | K₂CO₃ | 4,5-Disubstituted oxazole | 70-90 |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic methods discussed.

Fischer Oxazole Synthesis: General Procedure

Synthesis of 2,5-Diphenyloxazole

-

Reactant Preparation: A mixture of mandelonitrile (1 equivalent) and benzaldehyde (1 equivalent) is dissolved in anhydrous diethyl ether.

-

Acidification: The solution is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the solution for 1-2 hours.

-

Reaction: The reaction mixture is allowed to stand at room temperature overnight, during which time the oxazole hydrochloride precipitates.

-